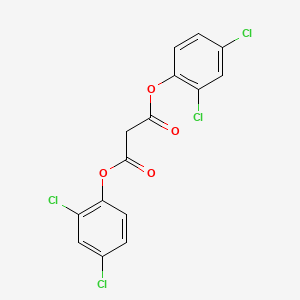

Bis(2,4-dichlorophenyl) propanedioate

Description

Properties

CAS No. |

52994-51-1 |

|---|---|

Molecular Formula |

C15H8Cl4O4 |

Molecular Weight |

394.0 g/mol |

IUPAC Name |

bis(2,4-dichlorophenyl) propanedioate |

InChI |

InChI=1S/C15H8Cl4O4/c16-8-1-3-12(10(18)5-8)22-14(20)7-15(21)23-13-4-2-9(17)6-11(13)19/h1-6H,7H2 |

InChI Key |

LIXNOKJOXIVYSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with Bis(2,4-dichlorophenyl) propanedioate, differing primarily in substituents and functional groups:

Table 1: Key Structural and Functional Comparisons

Q & A

Q. What green chemistry approaches can reduce waste in the synthesis of Bis(2,4-dichlorophenyl) propanedioate?

- Methodological Answer :

- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalysis : Use immobilized lipases or microwave-assisted reactions to reduce energy use.

- Lifecycle Analysis (LCA) : Quantize E-factor and atom economy using metrics from the ACS Green Chemistry Institute .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.